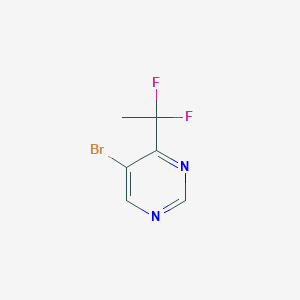

5-Bromo-4-(1,1-difluoroethyl)pyrimidine

描述

属性

IUPAC Name |

5-bromo-4-(1,1-difluoroethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c1-6(8,9)5-4(7)2-10-3-11-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUVEUJVMDDHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(1,1-difluoroethyl)pyrimidine typically involves the bromination of 4-(1,1-difluoroethyl)pyrimidine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination reactions using automated systems to ensure consistency and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

化学反应分析

Types of Reactions

5-Bromo-4-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products formed are derivatives of this compound with the bromine atom replaced by the nucleophile.

Oxidation and Reduction Reactions: The major products depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Reactions

5-Bromo-4-(1,1-difluoroethyl)pyrimidine (C6H5BrF2N2) has a molecular weight of 223.02 g/mol. It features a bromine atom that can undergo substitution reactions, making it useful in the synthesis of various derivatives. The compound can participate in:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

- Oxidation and Reduction Reactions : Depending on the reagents used, it can undergo oxidation or reduction.

These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis. It is widely used in:

- Suzuki–Miyaura Coupling Reactions : This compound is often employed in carbon–carbon bond formation, which is essential for constructing complex organic molecules.

- Synthesis of Pharmaceuticals : It acts as a precursor for various pharmaceutical compounds, particularly those targeting bacterial infections and other diseases.

Biological Applications

The biological significance of pyrimidines, including this compound, has been extensively studied. Notable applications include:

- Antimicrobial Agents : Research indicates that pyrimidine derivatives exhibit antibacterial and antifungal activities. For instance, studies have shown that certain derivatives demonstrate significant inhibition against strains like E. coli and Staphylococcus aureus .

- Enzyme Inhibitors : Compounds related to this pyrimidine have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an important target in the development of antifolate drugs used to treat bacterial infections .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic properties:

- Drug Discovery : Its derivatives are being synthesized and screened for biological activity, particularly against resistant bacterial strains .

- Therapeutic Development : The compound's role in synthesizing new drug candidates highlights its importance in developing treatments for various diseases.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing pyrimidine derivatives revealed that compounds containing the 5-bromo substituent exhibited promising antibacterial activity against multiple pathogens. The synthesized compounds were tested using standard methods to determine their efficacy compared to established antibiotics .

Case Study 2: Enzyme Inhibition

Research investigating the inhibition of DHFR by pyrimidine derivatives found that modifications at specific positions significantly enhanced their inhibitory activity. This study emphasized the structure-activity relationship (SAR) crucial for optimizing drug candidates based on this compound .

作用机制

The mechanism of action of 5-Bromo-4-(1,1-difluoroethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action are typically studied using biochemical assays and molecular modeling techniques .

相似化合物的比较

Structural and Physicochemical Comparisons

The table below highlights key structural analogs, their substituents, and physicochemical properties:

*Inferred molecular weight based on substituents.

Key Observations :

- Fluorinated Groups : The 1,1-difluoroethyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence reactivity compared to trifluoromethyl (CF₃) or chloro (Cl) substituents .

- Synthetic Utility : Analogs like 5-bromo-4-(2-methylphenyl)pyrimidine are used in Suzuki-Miyaura cross-coupling reactions to generate biaryl pyrimidines, a common strategy in drug discovery .

- Stability : Derivatives with electron-deficient substituents (e.g., CF₃, Cl) are often more stable under harsh reaction conditions than those with alkyl groups .

生物活性

5-Bromo-4-(1,1-difluoroethyl)pyrimidine is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a bromine atom and a difluoroethyl group attached to the pyrimidine ring. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways that regulate cellular functions.

The compound exhibits several biochemical properties that contribute to its activity:

- Solubility : Its solubility profile affects its bioavailability and distribution within biological systems.

- Stability : Stability under physiological conditions is crucial for maintaining its activity over time.

Antimicrobial Activity

Research indicates that this compound demonstrates antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.5 μg/mL |

| Candida albicans | 250 μg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 9.46 |

| MDA-MB-231 (Breast Cancer) | 12.91 |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of E. coli and C. albicans, highlighting the compound's potential as an antimicrobial agent .

- Anticancer Activity Assessment : Another research project focused on the anticancer properties of this compound against breast cancer cell lines. The findings revealed that it effectively induced apoptosis in MCF-7 cells, with a notable increase in caspase activity compared to controls .

- Mechanistic Insights : Further investigations into the molecular mechanisms showed that this compound interacts with key signaling pathways involved in cell proliferation and survival, suggesting a multifaceted approach to its anticancer effects .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-4-(1,1-difluoroethyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves halogenation and functional group substitution. For example, bromination at the pyrimidine ring (C5 position) can be achieved using brominating agents like PBr₃ or NBS in anhydrous conditions. The 1,1-difluoroethyl group is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling with a difluoroethyl boronate). Optimization includes controlling temperature (0–5°C for bromination) and using catalysts like Pd(PPh₃)₄ for coupling efficiency. Purity is enhanced via recrystallization in acetonitrile or ethyl acetate .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., Br and CF₂CH₃ group chemical shifts).

- HPLC : Assess purity (>99%) with a C18 column and UV detection at 254 nm.

- X-ray crystallography : Resolve crystal structure to verify bond angles and planarity of the pyrimidine ring (r.m.s. deviation <0.1 Å) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid moisture due to hydrolysis risks at the C-Br bond. Stability tests via TGA/DSC can identify decomposition thresholds (>150°C). Long-term storage in desiccated environments (e.g., silica gel) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the Br and CF₂CH₃ groups. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For Suzuki coupling, simulate transition states to evaluate steric hindrance from the difluoroethyl group .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Use variable-temperature NMR to detect dynamic processes. Compare experimental data with computed spectra (e.g., Gaussian) for validation. For crystal structures, employ Hirshfeld surface analysis to identify intermolecular interactions (e.g., N–H···N hydrogen bonds) that influence packing .

Q. How does the 1,1-difluoroethyl substituent influence the compound’s solubility and bioavailability in biological assays?

- Methodological Answer : The CF₂CH₃ group increases hydrophobicity, reducing aqueous solubility. Mitigate this via co-solvents (DMSO/PEG) or salt formation (e.g., HCl salt). Assess logP values experimentally (shake-flask method) or computationally (ChemAxon). For in vitro assays, optimize cell permeability using Caco-2 monolayer models .

Q. What advanced techniques characterize the compound’s reactivity under photochemical conditions?

- Methodological Answer : UV-vis spectroscopy tracks photoinduced degradation (λmax ~270 nm for pyrimidine). Use ESR to detect radical intermediates during photolysis. LC-MS identifies degradation products (e.g., debromination or defluorination). Control light exposure using quartz reactors with monochromatic filters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。